7-Bromo-2-chloroquinoline

Catalog No.
S765112
CAS No.
99455-15-9
M.F
C9H5BrClN
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-chloroquinoline

Problem: Symmetrical dihaloquinolines yield statistical mixtures, demanding costly chromatographic purification. Solution: 7-Bromo-2-chloroquinoline provides orthogonally reactive C7-Br and C2-Cl sites. Key benefits:

  • >90% regioselectivity in initial cross-couplings, eliminating di-coupled byproducts.
  • Sequential functionalization without protecting groups, reducing step count.
  • Improved atom economy, lower cost of goods, and high-purity product for APIs and parallel libraries.

CAS Number

99455-15-9

Product Name

7-Bromo-2-chloroquinoline

IUPAC Name

7-bromo-2-chloroquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H

InChI Key

MOEWRAKNXMILKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)Br

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)Br

The exact mass of the compound 7-Bromo-2-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

7-Bromo-2-chloroquinoline, 2-Chloro-7-bromoquinoline, Quinoline, 7-bromo-2-chloro-

Purity

97%

Package Size

1 g, 5 g

7-Bromo-2-chloroquinoline (CAS: 99455-15-9) is a highly versatile, dihalogenated heterocyclic building block characterized by the presence of a chlorine atom at the C2 position and a bromine atom at the C7 position of the quinoline core. In industrial and pharmaceutical procurement, this compound is primarily valued for its built-in orthogonal reactivity, which enables precise, site-selective functionalization[1]. Unlike mono-halogenated or symmetrically substituted quinolines, the distinct electronic environments and bond dissociation energies of the C2-Cl and C7-Br bonds allow chemists to perform sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions without the need for complex protecting group strategies [2]. This makes it a critical precursor for the efficient synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antimalarial agents, and advanced supramolecular materials [3].

Research Fit

Workflow
Sequential cross-coupling: Br at C7 for Suzuki, Cl at C2 for amination
Selection Logic
Orthogonal dihalogenated building block for medicinal chemistry diversification
Use Context
Drug discovery intermediate: antimalarial, neurodegenerative model programs

Substituting 7-Bromo-2-chloroquinoline with generic alternatives like 2,7-dichloroquinoline or 2,7-dibromoquinoline fundamentally compromises synthetic efficiency and scale-up viability. Symmetrical or homodihalogenated quinolines possess identical or highly similar reactive sites, meaning that attempts at mono-functionalization inevitably yield statistical mixtures of unreacted starting material, desired mono-coupled product, and unwanted di-coupled byproducts [1]. Resolving these mixtures requires resource-intensive chromatographic separations that drastically reduce overall yield and increase solvent waste. Furthermore, attempting to use mono-halogenated baselines like 2-chloroquinoline necessitates multi-step directed C-H activation or protection/deprotection sequences to install a second functional group at the C7 position [2]. By procuring 7-Bromo-2-chloroquinoline, process chemists bypass these bottlenecks, leveraging its intrinsic chemoselectivity to streamline workflows, improve atom economy, and reduce the overall cost of goods (COGs) [3].

Substitution Risk

Positional isomer mismatch
6-Bromo-2-chloroquinoline may exhibit altered reactivity and biological readout; cross-coupling outcomes differ.
Mono-halogenated analog limitations
2-Chloroquinoline or 7-bromoquinoline cannot support sequential dual-site functionalization.
Biological profile shifts
Halogen pattern changes may affect assay response; cryptolepine analogs show context-dependent potency.

Chemoselective C7-Functionalization

7-Bromo-2-chloroquinoline provides built-in orthogonal reactivity due to the differential bond dissociation energies of the C7-Br and C2-Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C7-Br position reacts preferentially, allowing for mono-functionalization with >90% regioselectivity while leaving the C2-Cl intact for subsequent manipulation[1]. In contrast, using homodihalogenated comparators like 2,7-dibromoquinoline typically results in statistical mixtures of mono- and di-coupled products, limiting the yield of the desired asymmetric intermediate to <50% under standard conditions [2].

Evidence DimensionRegioselectivity for mono-coupling
Target Compound Data>90% selectivity at C7-Br
Comparator Or Baseline2,7-dibromoquinoline (<50% selectivity, statistical mixture)
Quantified Difference>40% absolute increase in regioselectivity
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminates the need for complex protection/deprotection sequences, directly reducing purification bottlenecks and material waste during procurement scale-up.

In vitro antiplasmodial IC₅₀
Head-to-head
7-Br-2-Cl deriv. Cryptolepine (parent) 5–10× lower IC₅₀
<0.1 µM ~0.5–1.0 µM
Reported antiplasmodial assay context
P. falciparum K1 strain

Fewer Steps for Asymmetric Quinoline Synthesis

When synthesizing complex 2,7-disubstituted quinoline derivatives—such as those used in antimalarial agents or PRMT5 inhibitors—7-Bromo-2-chloroquinoline significantly streamlines the synthetic route. By leveraging its bifunctional nature, chemists can achieve asymmetric 2,7-disubstitution in just 2 sequential steps (e.g., C7 coupling followed by C2 amination or SNAr) [1]. Utilizing a mono-halogenated baseline like 2-chloroquinoline requires directed C-H functionalization or multi-step pre-activation (often 4–5 steps) to install the second functional group at the C7 position [2].

Evidence DimensionSynthetic steps to 2,7-asymmetric disubstitution
Target Compound Data2 steps (sequential orthogonal functionalization)
Comparator Or Baseline2-chloroquinoline (4–5 steps requiring directed metalation)
Quantified Difference50–60% reduction in synthetic steps
ConditionsPharmaceutical library synthesis and scale-up

Fewer synthetic steps translate directly to lower labor costs, reduced solvent consumption, and faster turnaround times in drug discovery procurement.

In vivo parasitemia suppression
Head-to-head
7-Br-2-Cl deriv. Parent cryptolepine >90% vs lower suppression
25 mg/kg/day Dibromo analog ED₉₀ 21.6 mg/kg
Reported in vivo model response context
P. berghei mouse model

Higher Yields for Complex Heterocycles

In the synthesis of dimeric and trimeric quinoline derivatives (e.g., 3,7'-biquinolines), the use of 7-Bromo-2-chloroquinoline as a starting material enables highly efficient modular assembly. The initial C2-chlorine substitution proceeds cleanly, followed by microwave-assisted Suzuki coupling at the C7-bromo position, delivering dimeric moieties in excellent yields (often >85%) [1]. Attempting similar sequential functionalizations on non-orthogonal scaffolds like 2,7-dichloroquinoline requires forcing conditions for the second coupling, frequently leading to degradation and overall isolated yields below 40% [2].

Evidence DimensionOverall isolated yield for sequential bifunctionalization
Target Compound Data>85% overall yield
Comparator Or Baseline2,7-dichloroquinoline (<40% overall yield)
Quantified Difference>2-fold increase in overall yield
ConditionsSequential SNAr and Pd-catalyzed cross-coupling

High-yielding, predictable steps are critical for manufacturability, ensuring that raw material procurement translates efficiently into final product inventory.

Synthesis yield
Cross-study comparable
78.8% yield (kg scale)
Reported synthesis efficiency context
Versus 55% for 2-Cl-quinoline carboxylate
Reactive halogen handles
Class-level inference
2 reactive sites (Br, Cl) vs 1 (mono-halo)
Supports sequential cross-coupling workflow
Orthogonal Suzuki / Buchwald-Hartwig
BACE1 inhibitor optimization
Supporting evidence
Derivative IC₅₀ 11 nM (vs 900 µM initial hit)
Supports BACE1 inhibitor optimization context
Advanced derivative data; building block enables SAR
Commercial purity
Data to verify
≥95% (typically 97%)
Reported commercial purity specification
Vendor-supplied analytical data

Antimalarial and Cross-Peptidase Inhibitors

Leveraging the orthogonal reactivity demonstrated in Section 3, this compound is ideal for constructing biphenyl-based hydroxamates and fused heterocycles targeting Plasmodium falciparum aminopeptidases. The ability to sequentially functionalize the C7 and C2 positions allows for rapid optimization of the S1 and S1' binding pockets [1].

Kinase and PRMT5 Inhibitor Development

In oncology drug discovery, 7-Bromo-2-chloroquinoline serves as a critical precursor for PRMT5 inhibitors and Lavendamycin analogues. The high step economy ensures that discovery teams can rapidly generate diverse libraries of asymmetric 2,7-disubstituted quinolines without being hindered by complex protection strategies[2].

Biquinoline and Supramolecular Architectures

For materials science and advanced analytical chemistry, the predictable high-yield sequential coupling of this scaffold makes it the preferred choice for assembling 3,6'- and 3,7'-biquinoline derivatives. This is essential for creating robust, highly conjugated systems used in sensors and electronic devices [3].

High-Throughput Screening Library Generation

Because of its >90% regioselectivity in initial cross-couplings, this compound is perfectly suited for automated or semi-automated parallel synthesis. Procurement of this specific dihalide minimizes the generation of statistical mixtures, ensuring that HTS libraries maintain high purity and structural fidelity [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cryptolepine analog antimalarial research
Halogen-substituted quinoline intermediate
Model response endpoints (in vitro IC₅₀, in vivo parasitemia)
BACE1 inhibitor lead optimization
2-Aminoquinoline scaffold precursor
Target engagement and Aβ-lowering models
Sequential cross-coupling library synthesis
Orthogonal C–Br / C–Cl reactivity
Chemoselective diversification workflow
Preclinical supply synthesis
Kilogram-scale synthetic route
Yield and reproducibility benchmarks

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

7-Bromo-2-chloroquinoline

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